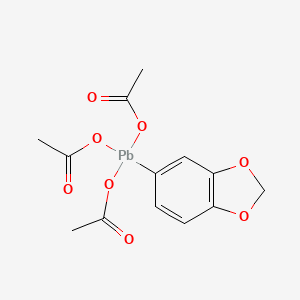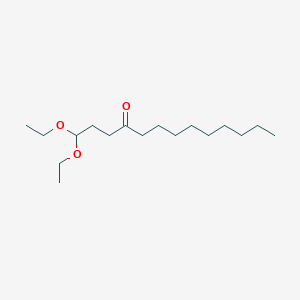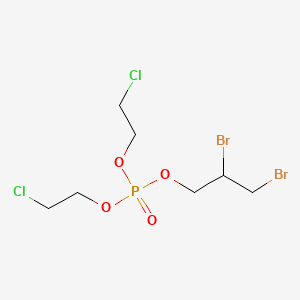![molecular formula C21H14Cl2N4 B14295538 5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole CAS No. 119023-33-5](/img/structure/B14295538.png)
5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole: is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 3-chloroaniline, using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt. This diazonium salt is then coupled with 1,3-diphenyl-1H-pyrazole under basic conditions to yield the desired azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc in acidic conditions, leading to the formation of corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium dithionite, zinc in acidic conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its azo group makes it a valuable intermediate in the production of dyes and pigments .
Biology and Medicine: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its derivatives have shown potential in medicinal chemistry for developing new therapeutic agents .
Industry: The vibrant color properties of the compound make it suitable for use in the textile and printing industries. It is also used in the development of advanced materials with specific optical and electronic properties .
作用機序
The mechanism of action of 5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can affect various cellular pathways, including those involved in oxidative stress and signal transduction .
類似化合物との比較
4-[(E)-(4-Nitrophenyl)diazenyl]aniline: Another azo compound with similar structural features but different substituents.
4-[(E)-(2-Chlorophenyl)diazenyl]phenol: Similar azo compound with a phenol group instead of a pyrazole ring.
4-[(E)-(3-Methylphenyl)diazenyl]aniline: Azo compound with a methyl group as a substituent.
Uniqueness: 5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and physical properties.
特性
CAS番号 |
119023-33-5 |
|---|---|
分子式 |
C21H14Cl2N4 |
分子量 |
393.3 g/mol |
IUPAC名 |
(5-chloro-1,3-diphenylpyrazol-4-yl)-(3-chlorophenyl)diazene |
InChI |
InChI=1S/C21H14Cl2N4/c22-16-10-7-11-17(14-16)24-25-20-19(15-8-3-1-4-9-15)26-27(21(20)23)18-12-5-2-6-13-18/h1-14H |
InChIキー |
ZCNYYUDMYKJAGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2N=NC3=CC(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


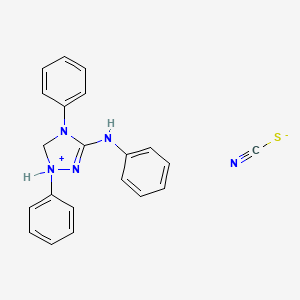
![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
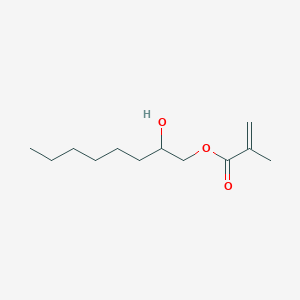


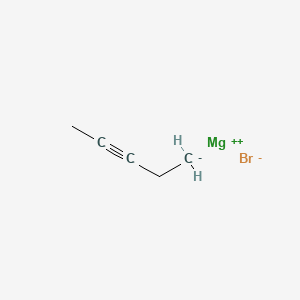
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)


